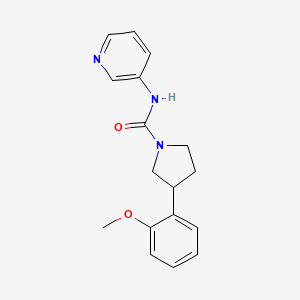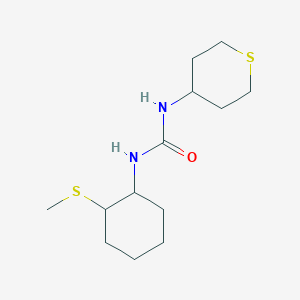![molecular formula C10H11F3N2O B7593606 (3S)-1-[3-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol](/img/structure/B7593606.png)
(3S)-1-[3-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-1-[3-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol, also known as TFP, is a chemical compound that is widely used in scientific research. It is a pyrrolidine-based compound that has a trifluoromethyl group attached to a pyridine ring. TFP is a useful tool in various research areas, including pharmacology, biochemistry, and neuroscience.
Scientific Research Applications
(3S)-1-[3-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol is a useful tool in various scientific research areas, including pharmacology, biochemistry, and neuroscience. It is commonly used as a ligand for G protein-coupled receptors (GPCRs) and has been shown to modulate the activity of several GPCRs, including dopamine receptors, adenosine receptors, and histamine receptors. This compound is also used in the study of protein-protein interactions, protein-ligand interactions, and enzyme kinetics.
Mechanism of Action
The mechanism of action of (3S)-1-[3-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol is not fully understood. However, it is known to act as a modulator of GPCR activity. This compound binds to the allosteric site of GPCRs and modulates their activity by altering the conformation of the receptor. This results in changes in downstream signaling pathways, which can lead to physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to modulate dopamine receptor activity, which can affect reward processing and addiction. This compound has also been shown to modulate adenosine receptor activity, which can affect sleep, anxiety, and inflammation. This compound has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
(3S)-1-[3-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol has several advantages for lab experiments. It is readily available and can be synthesized on a large scale. This compound is a useful tool in the study of GPCRs and protein-ligand interactions. However, there are also limitations to using this compound. It is not a selective ligand and can bind to multiple receptors. This can make it difficult to interpret results and can lead to off-target effects.
Future Directions
For the use of (3S)-1-[3-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol include the study of this compound as a potential therapeutic agent, the study of this compound in the context of drug development, and the development of more selective ligands for GPCRs.
Synthesis Methods
The synthesis of (3S)-1-[3-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol involves the reaction of 3-(trifluoromethyl)pyridine-2-carboxylic acid with (S)-proline in the presence of a coupling agent such as EDC or DCC. The reaction yields this compound as the final product. The synthesis method is relatively straightforward and can be performed on a large scale, making this compound readily available for research purposes.
properties
IUPAC Name |
(3S)-1-[3-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)8-2-1-4-14-9(8)15-5-3-7(16)6-15/h1-2,4,7,16H,3,5-6H2/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIJCKZXKGPZTR-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=C(C=CC=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C2=C(C=CC=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(5-Ethylthiophen-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B7593547.png)


![3-methoxy-N-[2-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]ethyl]thiophene-2-carboxamide](/img/structure/B7593564.png)


![2-[(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7593591.png)
![4-[[4-(Oxan-4-yl)-1,4-diazepan-1-yl]methyl]benzonitrile](/img/structure/B7593598.png)
![3-[1-(1-Thiophen-2-ylcyclohexanecarbonyl)piperidin-3-yl]propanamide](/img/structure/B7593605.png)
![2-chloro-4-[(3S)-3-hydroxypyrrolidin-1-yl]benzonitrile](/img/structure/B7593607.png)
